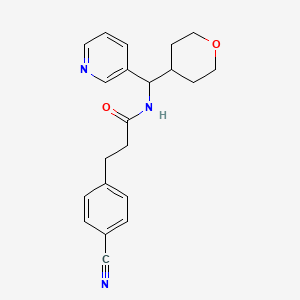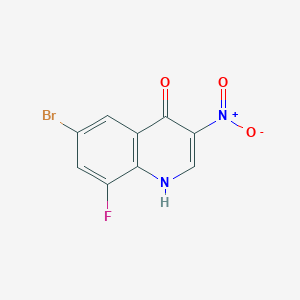![molecular formula C17H22N2OS B2362574 3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-en-2-thion CAS No. 1325305-84-7](/img/structure/B2362574.png)
3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-en-2-thion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione” is a complex organic compound. It contains a diazaspiro ring, which is a type of bicyclic structure containing two nitrogen atoms . It also has a thione group (-C=S), which is similar to a ketone but with a sulfur atom instead of oxygen .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . The presence of different functional groups and the diazaspiro ring would result in a complex spectrum with multiple peaks .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the diazaspiro ring and the thione group. For example, thiones can undergo reactions such as the thiol-ene reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of different functional groups would affect properties such as solubility, melting point, and boiling point .
Wissenschaftliche Forschungsanwendungen
- Forscher haben eine neue Reihe von 4-Methoxybenzofuran-5-oyl-konjugierten 3,4-Dihydropyrimidin-2(1H)-thionen unter Verwendung der Biginelli-Reaktion synthetisiert. Diese Derivate zeigten eine ausgezeichnete antibakterielle Aktivität gegen bestimmte Stämme, einschließlich Klebsiella planticola, Escherichia coli und Micrococcus luteus .
- Die gleichen Derivate wurden auch auf ihre Anti-Biofilm-Aktivität untersucht. Verbindung 4f zeichnete sich durch hervorragende Anti-Biofilm-Effekte gegen K. planticola aus, mit einem IC50-Wert, der dem von Ciprofloxacin entspricht .
- Die Erkenntnisse aus der Synthese und Charakterisierung von 3,4-Dihydropyrimidin-2(1H)-thionen können die Entwicklung neuartiger bioaktiver Moleküle lenken .
- Das Verständnis des Wirkmechanismus ist entscheidend. Forscher schlagen einen möglichen Mechanismus für die Synthese von 3,4-Dihydropyrimidin-2(1H)-thionen vor .
Antibakterielle Aktivität
Anti-Biofilm-Eigenschaften
Entwicklung neuartiger bioaktiver Verbindungen
Mechanistische Erkenntnisse
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-2-3-12-20-14-8-6-13(7-9-14)15-16(21)19-17(18-15)10-4-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCERDFOAXWFVAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3(CCCC3)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

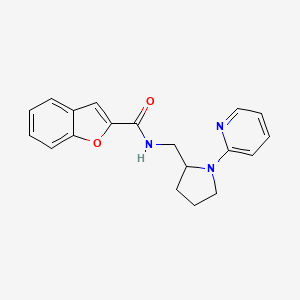

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-iodophenyl)urea](/img/structure/B2362493.png)
![(Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B2362495.png)
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2362496.png)
![3-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B2362497.png)
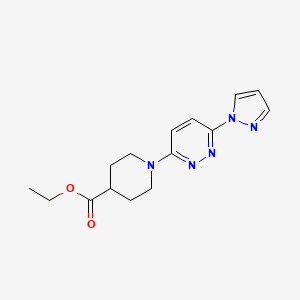
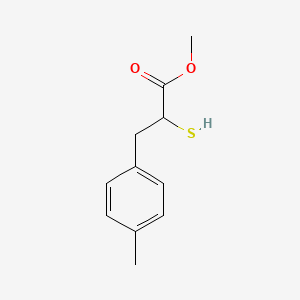
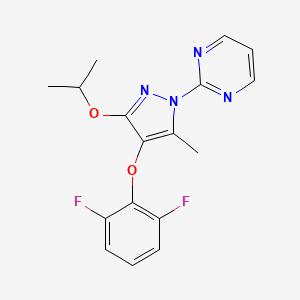

![7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2362506.png)
![4-[(3,5-dimethylpiperidino)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B2362511.png)
